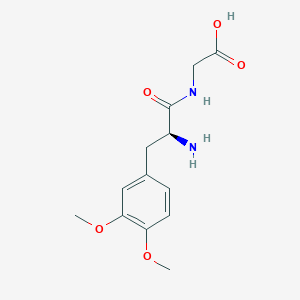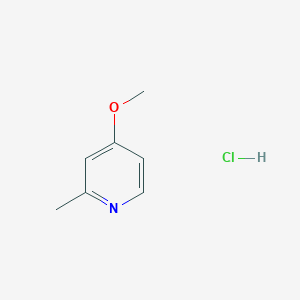
4-Methoxy-2-methylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methylpyridine;hydrochloride is an organic compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.09 g/mol . It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position, with a hydrochloride salt form. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylpyridine;hydrochloride typically involves the reaction of 4-methoxy-2-methylpyridine with hydrochloric acid. One common method includes dissolving 4-methoxy-2-methylpyridine in a suitable solvent, such as toluene, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more optimized and scalable processes. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Methoxy-2-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a methyl group.
4-Chloro-3-methoxy-2-methylpyridine hydrochloride: Another similar compound with a chlorine atom at the 4-position.
Uniqueness
4-Methoxy-2-methylpyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are desired.
Propriétés
Numéro CAS |
874674-55-2 |
|---|---|
Formule moléculaire |
C7H10ClNO |
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
4-methoxy-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h3-5H,1-2H3;1H |
Clé InChI |
WBQWQAHXURCNIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



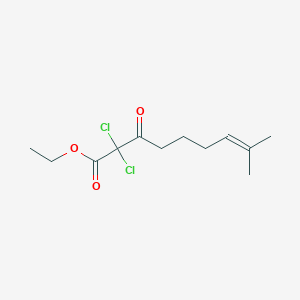
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
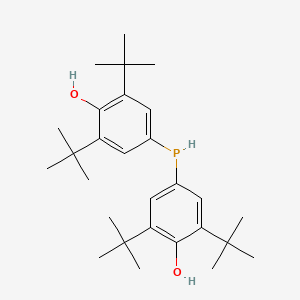
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
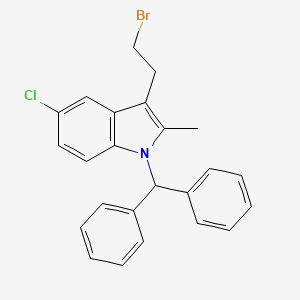
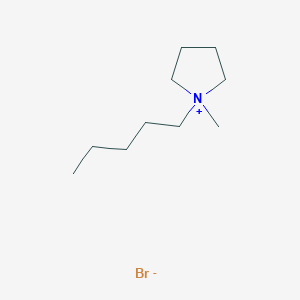
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
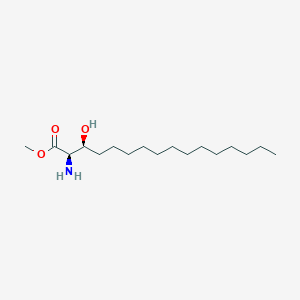
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
